Methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate
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Overview
Description
Methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate is an organic compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is characterized by the presence of an oxolane ring, an amino group, and a methyl ester group, making it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 2-(3-amino-4,4-dimethyloxolan-3-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[2-(4-bromo-2,5-difluorophenyl)acetamido]-3-{[(3S)-4,4-dimethyloxolan-3-yl]amino}-5-fluorobenzoate : Contains similar structural features but with additional functional groups like bromine and fluorine.
Methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate: Characterized by the presence of an oxolane ring, amino group, and methyl ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
Methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate is a chemical compound characterized by its unique oxolane structure and the presence of an amino group. This article explores its biological activity, including synthesis methods, pharmacological potential, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol. The structural features include:
- A five-membered oxolane ring.
- An amino group that enhances its reactivity and potential biological interactions.
Synthesis Methods
Several methods have been developed for synthesizing this compound. These methods are crucial for producing derivatives that may exhibit enhanced biological activity or altered properties. Common approaches include:
- Direct amination of oxolane derivatives .
- Reactions involving acetic acid derivatives .
Pharmacological Potential
Research indicates that this compound may exhibit various biological activities, particularly in the context of cancer research. A study highlighted its potential as an inhibitor of specific kinases involved in tumor progression.
Case Studies and Findings
- Cytotoxicity Assays : In vitro studies demonstrated that compounds structurally related to this compound showed significant cytotoxic effects against cancer cell lines. For example:
- Mechanism of Action : The activation mechanism of related compounds has been studied through molecular docking and density functional theory (DFT) calculations, revealing substantial interactions with proteins such as NEK7 and TP53 .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 2-aminoacetate | C4H9NO2 | Simple structure; widely used as an intermediate. |
Methyl 4-amino-4-methylpentanoate | C7H15NO2 | Similar amine functionality; branched structure. |
Methyl 1-amino-1-cyclopentanecarboxylate | C8H13NO2 | Cyclic structure; different ring size and properties. |
This compound stands out due to its specific oxolane ring structure combined with an amino group and ester functionality, which may confer distinct chemical reactivity and biological properties compared to these similar compounds .
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate |
InChI |
InChI=1S/C9H17NO3/c1-8(2)5-13-6-9(8,10)4-7(11)12-3/h4-6,10H2,1-3H3 |
InChI Key |
VYIQHSVZUFPODZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC1(CC(=O)OC)N)C |
Origin of Product |
United States |
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